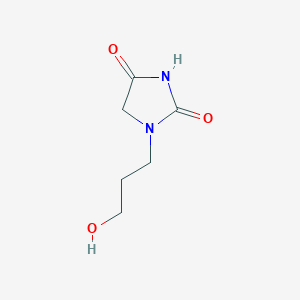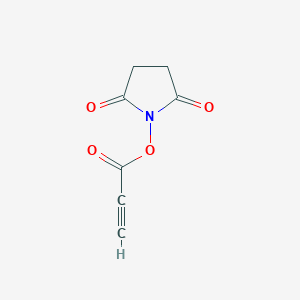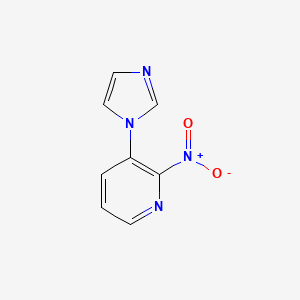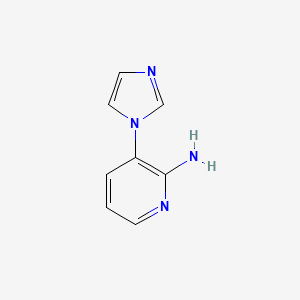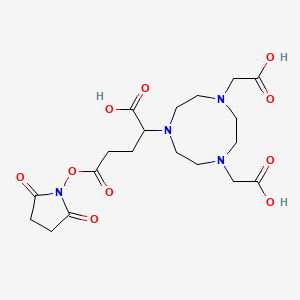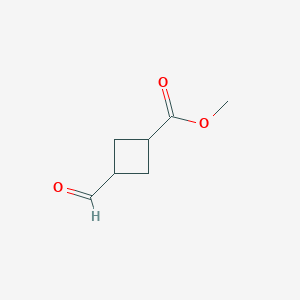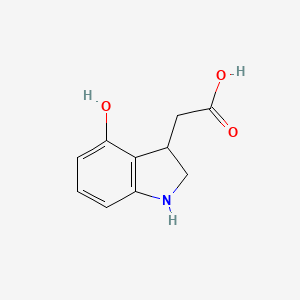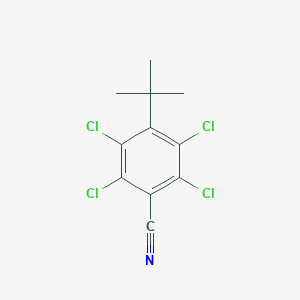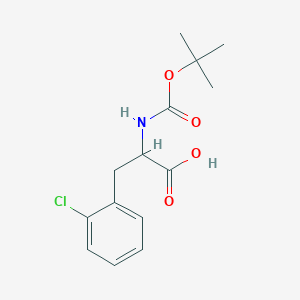
2-Tert-butoxycarbonylamino-3-(2-chloro-phenyl)-propionic acid
描述
2-Tert-butoxycarbonylamino-3-(2-chloro-phenyl)-propionic acid is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its tert-butoxycarbonyl (Boc) protected amino group and a chloro-substituted phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
作用机制
Target of Action
It is identified as a derivative of phenylalanine , an essential amino acid that plays a crucial role in various biological functions.
Mode of Action
As a phenylalanine derivative , it may interact with biological systems in a manner similar to phenylalanine. Phenylalanine is known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
As a derivative of phenylalanine, it might share some of the effects of phenylalanine, such as influencing hormone secretion and enhancing mental performance .
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:
Boc Protection: The amino group of 2-chloro-phenylalanine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).
Coupling Reactions: The protected amino acid can undergo coupling reactions with other amino acids or peptides using coupling agents like HATU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in solvents like DMF (Dimethylformamide).
Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out using flow microreactors, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The flow process allows for precise control over reaction conditions, leading to higher yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or chromium-based oxidants.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or borane.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenyl ring, often facilitated by strong nucleophiles and appropriate reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, chromium trioxide, and acetic acid.
Reduction: Lithium aluminum hydride, borane, and tetrahydrofuran (THF).
Substitution: Strong nucleophiles like sodium amide, and solvents like DMF or THF.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Amines or alcohols.
Substitution: Substituted phenyl compounds or amides.
科学研究应用
This compound finds extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its structural similarity to natural amino acids.
Medicine: It is employed in the development of peptide-based drugs and as a building block for drug discovery and design.
Industry: The compound is utilized in the production of specialty chemicals and materials, benefiting from its stability and reactivity.
相似化合物的比较
Boc-L-2-Chlorophenylalanine: Similar in structure but without the propionic acid moiety.
Boc-Phe (2-Cl)-OH: Another Boc-protected derivative of phenylalanine with a chloro-substituted phenyl ring.
N-tert-Butoxycarbonyl-L-phenylalanine: A Boc-protected version of phenylalanine without the chloro substitution.
Uniqueness: 2-Tert-butoxycarbonylamino-3-(2-chloro-phenyl)-propionic acid is unique due to its combination of the Boc-protected amino group and the chloro-substituted phenyl ring, which provides distinct reactivity and stability compared to its similar counterparts.
Is there anything specific you would like to know more about?
属性
IUPAC Name |
3-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUQJNHCVFJMPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(Tert-butoxy)carbonyl]amino}-2-(4-ethoxyphenyl)acetic acid](/img/structure/B3238241.png)
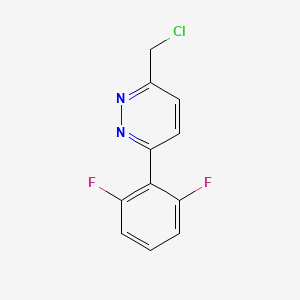
![1-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3238254.png)
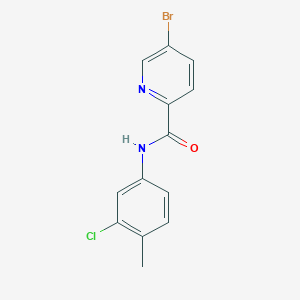
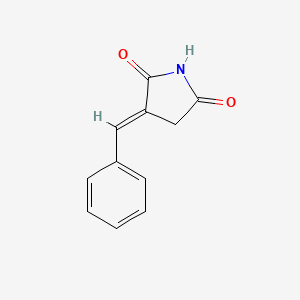
![4-{[(Tert-butoxy)carbonyl]amino}-5-cyclohexylpentanoic acid](/img/structure/B3238278.png)
